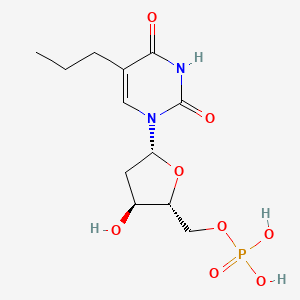
5-Propyl-dump
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which allow it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate typically involves a multi-step process. One common method includes the Pd(0)-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 5-iodo-2’-deoxyuridine with N-propargyltrifluoroacetamide, followed by a triphosphorylation reaction to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms.
Scientific Research Applications
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and other cellular processes. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a potent tool for studying and manipulating genetic material .
Comparison with Similar Compounds
Similar Compounds
5-Propynyl-2’-Deoxycytidine: Another modified nucleoside with similar structural properties.
5-Iodo-2’-Deoxyuridine: A halogenated analogue used in similar applications.
5-Methyl-2’-Deoxycytidine: Known for its enhanced stability in nucleic acid structures.
Uniqueness
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is unique due to its propynyl group, which provides enhanced binding affinity and specificity for target nucleic acid sequences. This modification allows for better stacking interactions and increased hydrophobicity, making it more effective in various applications compared to its analogues .
Properties
CAS No. |
64374-82-9 |
|---|---|
Molecular Formula |
C12H19N2O8P |
Molecular Weight |
350.26 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N2O8P/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(22-10)6-21-23(18,19)20/h5,8-10,15H,2-4,6H2,1H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
MCQFLTGFZQKDHC-IVZWLZJFSA-N |
SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Isomeric SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
Canonical SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Synonyms |
2'-deoxy-5-propyl-5'uridylic acid 5-propyl-dUMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















